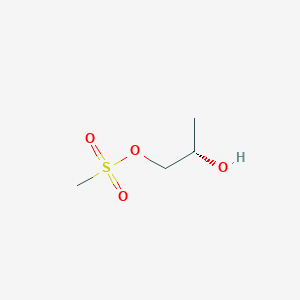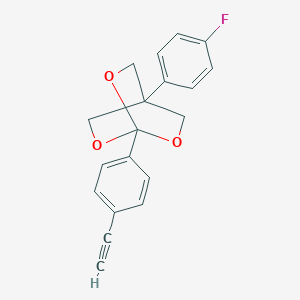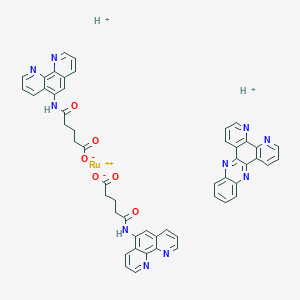
Ru(Phen)dpp2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ru(Phen)dpp2 is a ruthenium-based compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound possesses unique properties that make it a promising candidate for use in a wide range of applications.
Mécanisme D'action
The mechanism of action of Ru(Phen)dpp2 in photodynamic therapy involves the production of singlet oxygen upon activation by light. Singlet oxygen is a highly reactive species that can cause oxidative damage to cancer cells, leading to their death. In catalytic applications, Ru(Phen)dpp2 acts as a mediator for electron transfer reactions, facilitating the conversion of one molecule to another.
Effets Biochimiques Et Physiologiques
Ru(Phen)dpp2 has been shown to have low toxicity in vitro and in vivo. In cell culture studies, it has been shown to induce apoptosis in cancer cells upon activation by light. In animal studies, it has been shown to be well-tolerated and to have minimal side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ru(Phen)dpp2 is its stability and solubility in polar solvents. This makes it easy to handle and use in various lab experiments. Its unique properties also make it an attractive candidate for various applications.
One limitation of Ru(Phen)dpp2 is its high cost, which may limit its widespread use in research. Its synthesis method is also relatively complex, which may limit its accessibility to researchers.
Orientations Futures
There are several future directions for research on Ru(Phen)dpp2. One area of research is in the development of more efficient synthesis methods that are cost-effective and scalable. Another area of research is in the optimization of its properties for specific applications such as PDT and catalysis. Additionally, further studies are needed to investigate its potential applications in other fields of scientific research.
Méthodes De Synthèse
Ru(Phen)dpp2 is synthesized by reacting two molecules of 2,9-diphenyl-1,10-phenanthroline (dpp) with one molecule of Ru(phen)2Cl2, where phen is 1,10-phenanthroline. The reaction is carried out in the presence of a base and a solvent such as acetonitrile. The resulting compound is a red-orange powder that is soluble in polar solvents such as water and methanol.
Applications De Recherche Scientifique
Ru(Phen)dpp2 has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment that uses light to activate a photosensitizer, which then produces reactive oxygen species (ROS) that can kill cancer cells. Ru(Phen)dpp2 has been shown to be an effective photosensitizer for PDT, with high singlet oxygen quantum yield and low dark toxicity.
Another application of Ru(Phen)dpp2 is in the field of catalysis. It has been shown to be an effective catalyst for various organic reactions such as oxidation, reduction, and C-H activation. Its unique properties such as its stability, solubility, and redox potential make it an attractive candidate for catalytic applications.
Propriétés
Numéro CAS |
152204-36-9 |
|---|---|
Nom du produit |
Ru(Phen)dpp2 |
Formule moléculaire |
C52H40N10O6Ru+2 |
Poids moléculaire |
1002 g/mol |
Nom IUPAC |
hydron;5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) |
InChI |
InChI=1S/C18H10N4.2C17H15N3O3.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*21-14(6-1-7-15(22)23)20-13-10-11-4-2-8-18-16(11)17-12(13)5-3-9-19-17;/h1-10H;2*2-5,8-10H,1,6-7H2,(H,20,21)(H,22,23);/q;;;+2 |
Clé InChI |
KGUWJUVCGFTKMM-UHFFFAOYSA-N |
SMILES |
[H+].[H+].C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)[O-].[Ru+2] |
SMILES canonique |
[H+].[H+].C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)[O-].[Ru+2] |
Synonymes |
is(phenanthroline)(dipyridophenazine)ruthenium(II) Ru(phen)dpp2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




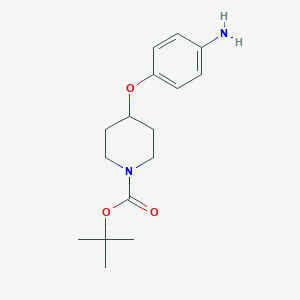

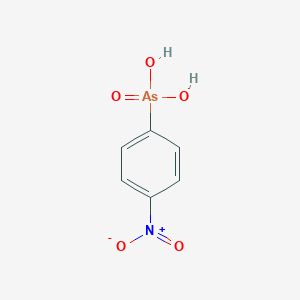
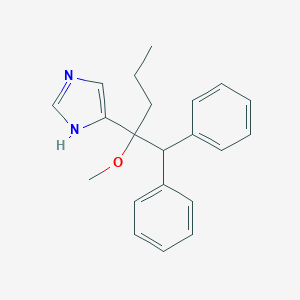
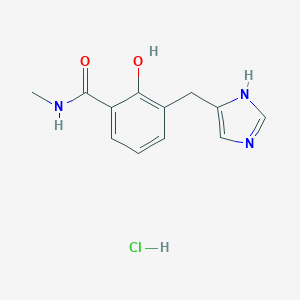
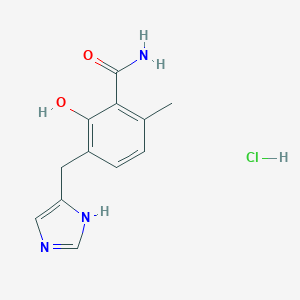
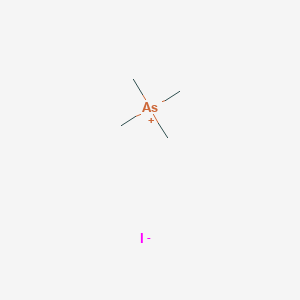
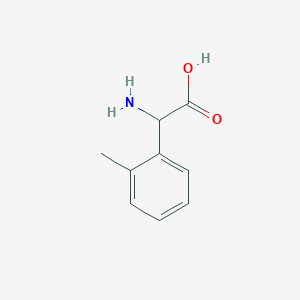
![2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B135213.png)
